methyl 5-({2-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-6-methoxyphenoxy}methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-({2-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-6-methoxyphenoxy}methyl)furan-2-carboxylate is a complex organic compound with a unique structure that includes a furan ring, a triazole ring, and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-({2-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-6-methoxyphenoxy}methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the difluoromethyl group can yield a methyl group .
Scientific Research Applications
Methyl 5-({2-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-6-methoxyphenoxy}methyl)furan-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Materials Science: The unique structure of this compound makes it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of methyl 5-({2-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-6-methoxyphenoxy}methyl)furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and difluoromethyl group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{5-[(E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate
- Methyl 2-furoate
Uniqueness
Methyl 5-({2-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-6-methoxyphenoxy}methyl)furan-2-carboxylate is unique due to the presence of the difluoromethyl group and the triazole ring, which confer specific chemical and biological properties. These features distinguish it from other similar compounds and make it a valuable compound for various applications .
Properties
Molecular Formula |
C18H16F2N4O5S |
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Molecular Weight |
438.4 g/mol |
IUPAC Name |
methyl 5-[[2-[(E)-[3-(difluoromethyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]-6-methoxyphenoxy]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C18H16F2N4O5S/c1-26-12-5-3-4-10(8-21-24-16(15(19)20)22-23-18(24)30)14(12)28-9-11-6-7-13(29-11)17(25)27-2/h3-8,15H,9H2,1-2H3,(H,23,30)/b21-8+ |
InChI Key |
OLPOVKZGLQGZHG-ODCIPOBUSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC=C(O2)C(=O)OC)/C=N/N3C(=NNC3=S)C(F)F |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(O2)C(=O)OC)C=NN3C(=NNC3=S)C(F)F |
Origin of Product |
United States |
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